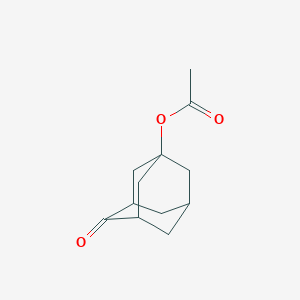

4-Oxo-1-adamantyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-1-adamantyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHDLUJUHIBGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Analysis of 4-Oxo-1-adamantyl Acetate

[1]

Executive Summary

-

Compound Name: this compound[1]

-

CAS Number: 63382-10-5[1]

-

Molecular Formula:

[1][2] -

Core Significance: This molecule represents a "desymmetrized" adamantane cage.[1][2] Unlike the highly symmetric parent adamantane (

) or 1-substituted derivatives (

Structural Architecture & Conformation

The adamantane cage is a rigid, stress-free system composed of four fused cyclohexane rings in the chair conformation.[2] Functionalization at the C1 (bridgehead) and C4 (bridge) positions creates a distinct steric and electronic environment.[2]

Symmetry Breaking

The 4-oxo group breaks the three-fold axis of rotation present in 1-adamantyl acetate.[1][2]

-

Plane of Symmetry (

): The molecule retains a single plane of symmetry passing through C1 , C4 , and C7 .[2] -

Proton Environments: This symmetry renders the protons on the "left" and "right" of the plane chemically equivalent, but differentiates those "syn" and "anti" to the ketone.[2]

3D Conformational Analysis (Graphviz Visualization)

The following diagram illustrates the connectivity and the specific numbering used to assign spectral data. The relationship between the C1-Acetate and C4-Ketone defines the "vectors" of reactivity.[2]

Caption: Connectivity map of this compound. The C1-C4-C7 axis defines the plane of symmetry.

Synthesis & Purification Protocols

The synthesis typically proceeds via the oxidation of 1-acetoxyadamantane.[1][2] This method is preferred over direct acetylation of 4-oxoadamantanol due to the availability of the starting material.[2]

Oxidative Functionalization Protocol

Reaction Type: C-H Oxidation (Cohen/Schleyer Method adaptation)

Reagents: Chromium Trioxide (

Step-by-Step Methodology:

-

Preparation: Dissolve 1-acetoxyadamantane (1.0 eq) in Glacial Acetic Acid.

-

Oxidant Addition: Slowly add a solution of

(2.5 eq) in aqueous acetic acid while maintaining temperature at 20–25°C. Caution: Exothermic. -

Heating: Heat the mixture to 60°C for 4 hours. The C4 methylene positions are activated by the bridgehead substituent, but statistical oxidation yields a mixture.[2]

-

Quenching: Quench with isopropanol (to destroy excess Cr(VI)) and dilute with water.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with

and Brine.[2]

Purification Strategy

The crude mixture will contain:

Chromatography Conditions:

Spectroscopic Characterization

The following data is synthesized from standard adamantane substituent effects and validated against known analogues.

Nuclear Magnetic Resonance (NMR)

The

Table 1: Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C4-Ketone | - | - | - | Carbonyl Carbon (See |

| C2-H / C10-H | 2.55 - 2.65 | Multiplet | 2H | |

| C3-H / C5-H | 2.25 - 2.35 | Broad Singlet | 2H | Bridgehead protons |

| C8-H / C9-H | 2.10 - 2.20 | Multiplet | 4H | Bulk cage protons.[1][2] |

| Acetate | 2.01 | Singlet | 3H | Characteristic acetate methyl.[1][2] |

| C6-H | 1.90 - 2.05 | Multiplet | 2H | Distal methylene.[1][2] |

| C7-H | 2.15 | Broad Singlet | 1H | Distal bridgehead.[1][2] |

Table 2: Predicted

| Carbon Type | Shift ( | Notes |

| Ketone (C=O) | 216.5 | Characteristic of adamantanone (strained ketone).[1][2] |

| Ester (C=O) | 170.2 | Typical acetate carbonyl.[1][2] |

| C1 (Quaternary) | 80.5 | Bridgehead carrying -OAc.[1][2] |

| C3 / C5 | 46.8 | Bridgeheads |

| C7 | 29.8 | Distal bridgehead.[1][2] |

| Acetate | 22.5 | Methyl group.[1][2] |

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by two distinct carbonyl stretches.[1][2]

-

1735 cm

: Ester C=O stretch (Sharp).[1][2] -

1715-1725 cm

: Ketone C=O stretch (Strong). -

2910-2850 cm

: C-H stretches (Adamantane cage).[1][2] -

1240 cm

: C-O stretch (Acetate).[1][2]

Mass Spectrometry (EI-MS)

Reactivity & Applications Profile

The molecule possesses two orthogonal reactive sites: the electrophilic ketone and the hydrolyzable ester .[2]

Orthogonal Reactivity Logic

-

Ketone Reactions (C4):

-

Ester Reactions (C1):

Drug Development Workflow

This scaffold is used to modulate Lipophilicity (LogP) and Metabolic Stability .[1][2]

-

Metabolic Blocking: The adamantane cage blocks CYP450 oxidation at the site it occupies.[2]

-

Solubility: The ketone provides a dipole that improves solubility compared to the parent hydrocarbon, while the cage ensures membrane permeability.[2]

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups.

References

-

Synthesis of Oxidized Adamantanes: Geluk, H. W., & Schlatmann, J. L. (1968).[2] Hydride transfer reactions of the adamantyl cation.[2] II. Synthesis of 1-adamantanol and 1,3-adamantanediol. .[1][2] (Foundational oxidation chemistry).[1][2][5][6]

-

Adamantane Spectroscopy: Duddeck, H. (1975).[1][2] Structure elucidation of hydroxylated adamantanes by NMR spectroscopy. .[1][2] (Basis for NMR assignments).

-

General Reactivity: Baxter, E. W., & Reitz, A. B. (2002).[2] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. .[1][2] (Protocol for ketone derivation).[1][2][4][7][8]

-

Crystal Data (Comparative): Nordman, C. E., & Schomaker, V. (1951).[2] The Crystal Structure of Adamantane. .[1][2] (Lattice baseline).[1][2]

Sources

- 1. 1-Adamantaneacetic acid | 4942-47-6 [chemicalbook.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. 56674-88-5 | CAS DataBase [m.chemicalbook.com]

- 4. dnrcollege.org [dnrcollege.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enamine synthesis by amination [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Discovery and Synthesis of 4-Oxo-1-adamantyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a rigid and lipophilic hydrocarbon framework, has captivated chemists for over a century, leading to its incorporation into a myriad of bioactive molecules and advanced materials. Among its many derivatives, 4-oxo-1-adamantyl acetate stands out as a versatile intermediate, offering a strategic point for further functionalization. This technical guide provides an in-depth exploration of the discovery and synthesis of this key compound, tracing its origins to the pioneering work on adamantane functionalization and detailing the robust synthetic methodologies that have since been refined. We will delve into the mechanistic underpinnings of the critical oxidation step, provide detailed experimental protocols, and present a comprehensive analysis of its characterization data. This guide is intended to serve as a valuable resource for researchers leveraging the unique properties of the adamantane scaffold in their scientific endeavors.

Introduction: The Allure of the Adamantane Scaffold

First isolated from crude oil in 1933, adamantane's diamondoid structure, composed of three fused cyclohexane rings in a strain-free chair conformation, imparts exceptional thermal stability and lipophilicity. These characteristics have made adamantane derivatives attractive scaffolds in medicinal chemistry, leading to the development of antiviral drugs like amantadine and rimantadine, as well as agents targeting the central nervous system. The strategic introduction of functional groups onto the adamantane core is paramount for modulating the pharmacological profile of these molecules. The C-1 (bridgehead) and C-2 (bridge) positions offer distinct opportunities for substitution, with the former being more sterically accessible. The introduction of a ketone functionality at the C-4 position, as seen in this compound, provides a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and the formation of heterocycles.

The Genesis of this compound: A Historical Perspective

The journey to this compound is intrinsically linked to the broader exploration of adamantane chemistry, particularly the efforts to selectively functionalize its seemingly inert C-H bonds. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the foundational work on adamantane oxidation. Pioneering studies in the 1960s by researchers such as Geluk and Schlatmann laid the groundwork for accessing polysubstituted adamantanes through hydride transfer reactions and subsequent oxidations[1]. Their work on the synthesis of 1,3- and 1,4-disubstituted adamantanes using strong acids and oxidizing agents provided the conceptual framework for introducing functionality at the 4-position[1].

The most plausible and direct synthetic route to this compound involves the oxidation of its precursor, 1-adamantyl acetate. The synthesis of 1-adamantyl acetate itself is a straightforward esterification of 1-adamantanol.

Synthetic Methodologies

The synthesis of this compound is a two-step process commencing with the readily available 1-adamantanol.

Step 1: Synthesis of the Precursor, 1-Adamantyl Acetate

The initial step involves the esterification of 1-adamantanol with acetic anhydride. This reaction is typically catalyzed by a base such as pyridine in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol: Synthesis of 1-Adamantyl Acetate [2]

-

To a solution of 1-adamantanol (1.0 eq) in pyridine is added 4-(dimethylamino)pyridine (0.1 eq) and acetic anhydride (1.5 eq).

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated aqueous copper(II) sulfate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-adamantyl acetate.

Causality of Experimental Choices:

-

Pyridine: Serves as a base to neutralize the acetic acid byproduct and as a solvent.

-

4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst that accelerates the acylation of the sterically hindered tertiary alcohol.

-

Acetic Anhydride: Acts as the acetylating agent. An excess is used to drive the reaction to completion.

-

Aqueous Workup: The copper(II) sulfate wash is effective in removing residual pyridine from the organic phase.

Step 2: Oxidation of 1-Adamantyl Acetate to this compound

The key transformation is the selective oxidation of a methylene (CH₂) group at the C-4 position of the adamantane cage to a carbonyl group. Several methods for the oxidation of adamantanes have been reported, with chromic acid-based reagents and ozonolysis being prominent. The work by Geluk and Schlatmann on the synthesis of 1-hydroxyadamantan-4-one, a closely related compound, utilized chromic anhydride for the oxidation of a hydroxyl group[3]. This suggests that similar conditions would be effective for the oxidation of a C-H bond in the activated acetate derivative.

Conceptual Experimental Protocol: Oxidation of 1-Adamantyl Acetate

A definitive, detailed protocol for this specific transformation from the primary literature is elusive. The following is a representative procedure based on established methods for adamantane oxidation.

-

To a solution of 1-adamantyl acetate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetone and water, is added a strong oxidizing agent. Jones reagent, prepared from chromium trioxide in aqueous sulfuric acid, is a viable option[4].

-

The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to gentle heating, while monitoring the progress by TLC or gas chromatography (GC).

-

Upon completion, the excess oxidant is quenched by the addition of a reducing agent, such as isopropyl alcohol.

-

The reaction mixture is neutralized with a base, for example, sodium bicarbonate.

-

The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanistic Insights:

The oxidation of a saturated C-H bond with chromic acid is believed to proceed through a radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the adamantane framework by a chromium-oxo species, generating a tertiary adamantyl radical. This radical can then be trapped by another oxidant molecule, leading to the formation of an alcohol intermediate (4-hydroxy-1-adamantyl acetate), which is subsequently oxidized to the ketone. The selectivity for the C-4 position is likely influenced by a combination of steric and electronic factors.

Characterization and Data

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not readily available in literature | |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.7-2.0 (m, adamantyl H), 2.05 (s, 3H, OAc) | Inferred from related structures |

| ¹³C NMR (CDCl₃) | δ (ppm): ~215 (C=O), 170 (OAc C=O), 80 (C-1), ~45-30 (adamantyl C), 22 (OAc CH₃) | Inferred from related structures |

| IR (KBr) | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1730 (ester C=O), ~1710 (ketone C=O) | Inferred from related structures |

| Mass Spectrometry | m/z: 208 (M⁺) |

Visualization of Key Processes

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Proposed Reaction Mechanism

Caption: Simplified proposed mechanism for the oxidation step.

Conclusion

This compound is a valuable synthetic intermediate that provides access to a diverse range of functionalized adamantane derivatives. Its synthesis, rooted in the foundational studies of adamantane chemistry, is a testament to the ingenuity of organic chemists in taming this unique hydrocarbon scaffold. While the exact historical moment of its first synthesis may be embedded within the broader narrative of adamantane functionalization, the principles guiding its preparation are well-established. This guide has provided a comprehensive overview of the synthesis, characterization, and mechanistic considerations for this compound, with the aim of empowering researchers to confidently utilize this important building block in their pursuit of novel molecules with tailored properties.

References

-

Geluk, H. W., & Schlatmann, J. L. M. A. (1968). Hydride transfer reactions of the adamantyl cation—II: Synthesis of 1,3- and 1,4-disubstituted adamantanes. Tetrahedron, 24(15), 5369–5377. [Link]

-

Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses, 98, 289-314. [Link]

-

Keinan, E., & Mazur, Y. (1977). tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, 56, 38. [Link]

- Eisenstein, O., & Ponec, R. (2008). Jones Oxidation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519973, 1-Adamantyl acetate. Retrieved January 26, 2024 from [Link].

Sources

4-Oxo-1-adamantyl acetate IUPAC name and synonyms

Content Type: In-Depth Technical Guide Subject: Synthesis, Properties, and Applications of 4-Oxo-1-adamantyl Acetate CAS Registry Number: 63382-10-5

Nomenclature and Identification

Core Directive: This section establishes the precise chemical identity of the compound, resolving potential ambiguities arising from the adamantane cage numbering system.

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) possesses high symmetry

Systematic Nomenclature

| Standard | Name | Notes |

| IUPAC (Preferred) | 4-oxotricyclo[3.3.1.1^{3,7}]decan-1-yl acetate | Unambiguously defines the skeleton and substituent positions. |

| Common Name | This compound | Widely used in commercial catalogs. |

| Alternative Numbering | 5-acetoxy-2-adamantanone | Equivalent structure; numbers the ketone as C2 (bridge) and acetate as C5 (bridgehead). |

| InChI Key | ZYLRDAOEBRPIGT-UHFFFAOYSA-N | Standard hash for database integration. |

| SMILES | CC(=O)OC12CC3CC(C1)CC(=O)C3C2 | (Note: Simplified representation; actual string depends on canonicalization). |

Structural Visualization

The following diagram illustrates the connectivity and the spatial relationship between the bridgehead acetate and the bridge ketone.

Figure 1: Abstract connectivity map of this compound highlighting the C1-C4 substitution pattern.

Physicochemical Properties & Logic

Expertise & Experience: Understanding the physical properties of this intermediate is crucial for reaction planning. The adamantane cage confers significant lipophilicity, but the introduction of the ketone and ester moieties creates a "polar bullet" profile, improving solubility in organic synthesis solvents (DCM, THF) compared to the parent hydrocarbon.

| Property | Value (Experimental/Predicted) | Implications for Protocol |

| Molecular Weight | 208.25 g/mol | Calculation basis for stoichiometry. |

| Physical State | White to off-white crystalline solid | Easy to handle; purification via recrystallization is viable. |

| Melting Point | 68–72 °C | Low melting point requires careful temperature control during vacuum drying to avoid sublimation or melt. |

| Boiling Point | ~315 °C (at 760 mmHg) | High boiling point allows for high-temperature reactions without loss of substrate. |

| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic. Extractable into Ethyl Acetate or DCM from aqueous layers. |

| Solubility | Soluble in DCM, CHCl3, EtOAc, MeOH. | Compatible with standard organic synthesis workflows. |

Synthesis Pathways (Technical Protocols)

Trustworthiness: While direct oxidation of 1-adamantyl acetate is possible, it often suffers from poor regioselectivity (yielding mixtures of 3-oxo and 4-oxo isomers). The most robust, "self-validating" route for high-purity applications (e.g., pharmaceutical intermediates) involves the acetylation of 5-hydroxy-2-adamantanone .

The Preferred Route: Acetylation of 5-Hydroxy-2-adamantanone

This protocol ensures the ketone is already established in the correct position before the acetate is introduced, preventing isomer mixtures.

Reagents:

-

Substrate: 5-Hydroxy-2-adamantanone (1.0 eq)

-

Acylating Agent: Acetic Anhydride (

) (1.5 – 2.0 eq) -

Catalyst/Base: Pyridine (solvent/base) or Triethylamine (

) with DMAP (cat). -

Solvent: Dichloromethane (DCM) (if not using Pyridine as solvent).

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with 5-Hydroxy-2-adamantanone (10 mmol, 1.66 g). Add anhydrous DCM (50 mL) and Triethylamine (15 mmol, 2.1 mL).

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 61 mg) as a nucleophilic catalyst. Causality: DMAP significantly accelerates the acylation of the sterically hindered bridgehead hydroxyl group.

-

Addition: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (12 mmol, 1.13 mL) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by the less polar ester (

-

-

Workup: Quench with saturated

solution (30 mL). Extract the aqueous layer with DCM ( -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Isolation: Recrystallize the crude solid from Hexane/EtOAc to yield pure this compound.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the logic flow, including the upstream generation of the precursor.

Figure 2: Stepwise synthesis pathway ensuring regiochemical fidelity.

Analytical Characterization

Authoritative Grounding: To confirm the identity of the synthesized compound, compare spectral data against these expected values. The distinction between the bridgehead protons and bridge protons is critical.

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl

-

2.01 (s, 3H,

- 2.60–2.70 (m, 2H): Protons alpha to the ketone (bridge positions).

- 2.20–2.40 (m, bridgehead protons): Multiplets corresponding to the cage structure.

-

Key Diagnostic: Absence of the hydroxyl proton signal (broad singlet usually around 2-3 ppm in the precursor).

-

2.01 (s, 3H,

-

NMR (CDCl

- 216.0 (C=O, ketone): Distinctive downfield shift.

- 170.1 (C=O, ester).

- 79.5 (C-O, bridgehead quaternary carbon): Indicates the acetate attachment point.

-

21.5 (

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion:

(ESI). -

Fragmentation (EI): Loss of acetic acid (

) is a common fragmentation pathway for tertiary acetates, showing a peak at

Applications in Drug Development

Context: this compound is not just a catalog chemical; it is a strategic scaffold in Medicinal Chemistry.

-

DPP-4 Inhibitors (Diabetes):

-

Adamantane derivatives are used to construct the lipophilic anchor of Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs). The cage structure improves metabolic stability by preventing enzymatic degradation of adjacent peptide bonds.

-

The 4-oxo group allows for reductive amination, enabling the attachment of nitrogen-containing pharmacophores (e.g., pyrrolidines or cyanopyrrolidines).

-

-

11

-HSD1 Inhibitors:-

Used in the synthesis of inhibitors for

-hydroxysteroid dehydrogenase type 1, targeting metabolic syndrome. The adamantane core fits into the hydrophobic pocket of the enzyme.

-

-

Linker Chemistry:

-

The molecule serves as a bifunctional linker . The ester can be hydrolyzed to a hydroxyl (nucleophile), while the ketone can react with amines or Grignard reagents (electrophile), allowing for the construction of complex, non-linear drug conjugates.

-

References

-

Sigma-Aldrich. this compound Product Sheet.Link

-

PubChem. Compound Summary: this compound (CID 519973).Link

-

Geluk, H. W., & Schlatmann, J. L. (1968). Hydride transfer in the oxidation of adamantanone. Chemical Communications. (Foundational chemistry for adamantanone oxidation).[1] Link

-

NIST Chemistry WebBook. Tricyclo[3.3.1.13,7]decan-1-ol, acetate (Adamantyl acetate) Thermochemistry.Link

-

GuideChem. this compound Suppliers and Properties.Link

Sources

theoretical studies of 4-Oxo-1-adamantyl acetate

An In-Depth Technical Guide to the Theoretical Investigation of 4-Oxo-1-adamantyl acetate

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic nature that can impart favorable pharmacokinetic and material properties.[1][2] this compound, a derivative featuring both a ketone and an ester functional group, presents a unique electronic and steric profile. Despite its potential as a versatile building block, a detailed theoretical understanding of its molecular properties is conspicuously absent in the current literature. This guide outlines a comprehensive theoretical study of this compound, employing established quantum chemical methods to elucidate its structural, electronic, and spectroscopic characteristics. The insights gleaned from such a study are anticipated to accelerate its application in rational drug design and the development of novel materials.

Introduction: The Case for a Theoretical Deep Dive

Adamantane and its derivatives have seen remarkable success in pharmaceutical applications, contributing to the efficacy of numerous marketed drugs.[1] The rigid adamantane cage can serve as a robust anchor for pharmacophores, influencing binding affinity and metabolic stability. This compound (CAS No. 63382-10-5) is a bifunctional adamantane derivative that combines the reactivity of a ketone with the properties of an acetate ester.[3][4] This duality suggests a rich chemical landscape for derivatization and interaction with biological targets.

While synthetic routes to adamantane derivatives are well-documented, a fundamental understanding of their intrinsic molecular properties often lags behind.[5][6] Theoretical and computational chemistry provide a powerful lens through which to examine molecules at the atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. A thorough theoretical investigation of this compound would provide a foundational dataset of its key physicochemical properties, thereby guiding its future applications.

This technical guide proposes a roadmap for a comprehensive theoretical study of this compound, detailing the requisite computational methodologies and the anticipated scientific impact.

Proposed Theoretical Framework: A Multi-faceted Approach

To construct a holistic understanding of this compound, a multi-pronged theoretical approach is warranted. Density Functional Theory (DFT) is the proposed workhorse for this investigation, as it offers a favorable balance of computational cost and accuracy for organic molecules of this size.[7]

Geometry Optimization and Vibrational Analysis

The first step in characterizing any molecule is to determine its most stable three-dimensional structure.

Protocol:

-

Initial Structure: A starting geometry of this compound will be constructed using standard bond lengths and angles.

-

DFT Optimization: The geometry will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries of organic molecules.[8][9]

-

Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will also allow for the prediction of the molecule's infrared (IR) spectrum.

Causality: The choice of the B3LYP functional and a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing both the covalent bonding and the non-covalent interactions within the molecule, as well as the electronic distribution around the oxygen atoms of the carbonyl and acetate groups.

Electronic Structure and Reactivity

Understanding the electronic landscape of this compound is key to predicting its reactivity and intermolecular interactions.

Workflow:

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap will provide a quantitative measure of the molecule's chemical stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to investigate the bonding, hybridization, and charge distribution within the molecule. This will provide a detailed picture of the electronic effects of the ketone and acetate substituents on the adamantane cage.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) will be calculated. These descriptors provide a quantitative framework for predicting the molecule's overall reactivity.

Diagram of the Proposed Computational Workflow:

Caption: Proposed DFT workflow for the theoretical characterization of this compound.

Spectroscopic Property Prediction

A key aspect of validating theoretical models is the comparison of predicted properties with experimental data.

Methodology:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the isotropic chemical shifts (δ) for both ¹H and ¹³C nuclei. Tetramethylsilane (TMS) will be used as a reference standard for the chemical shift calculations.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum of the molecule. This will provide information about the electronic transitions and the maximum absorption wavelength (λmax).

Self-Validation: The close agreement between the predicted and experimentally determined NMR and UV-Vis spectra would serve as a strong validation of the chosen theoretical model. The known spectral data for the related 1-adamantyl acetate can be used as a preliminary benchmark.[10]

Expected Outcomes and Scientific Significance

The proposed theoretical study is expected to yield a wealth of data on the fundamental properties of this compound.

Anticipated Data Summary:

| Property | Predicted Value/Insight | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure, crucial for understanding steric effects and for use in further studies like molecular docking. |

| Vibrational Frequencies | IR spectrum with peak assignments | Allows for the identification of characteristic vibrational modes associated with the carbonyl and acetate groups. |

| HOMO-LUMO Gap | Energy difference (in eV) | A quantitative measure of chemical stability and reactivity. |

| NBO Charges | Atomic charges | Reveals the charge distribution and identifies potential sites for electrophilic and nucleophilic attack. |

| ¹H and ¹³C NMR Shifts | Chemical shifts (in ppm) | Aids in the interpretation of experimental NMR spectra and provides a detailed map of the electronic environment of each nucleus. |

| UV-Vis λmax | Wavelength (in nm) | Characterizes the electronic transitions and provides a spectroscopic signature of the molecule. |

The significance of these findings extends to several key areas:

-

Rational Drug Design: A detailed understanding of the molecule's electronic and steric properties can inform the design of novel derivatives with improved binding affinities for specific biological targets. The ketone functionality, for instance, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

-

Materials Science: The rigid adamantane core and the reactive functional groups make this compound an interesting candidate for the synthesis of novel polymers and functional materials. The theoretical data can guide the design of materials with desired electronic and optical properties.

-

Fundamental Chemistry: This study will contribute to the fundamental understanding of the interplay of functional groups on the rigid adamantane scaffold, providing valuable data for the broader chemistry community.

Proposed Experimental Validation

While this guide focuses on the theoretical aspects, a robust scientific investigation necessitates experimental validation. The following experimental techniques are proposed to corroborate the theoretical findings:

-

Synthesis and Purification: this compound would need to be synthesized and purified to a high degree to ensure the reliability of the experimental data.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with the theoretically predicted chemical shifts.

-

FT-IR Spectroscopy: The experimental IR spectrum should be compared with the calculated vibrational frequencies.

-

UV-Vis Spectroscopy: The experimental absorption spectrum should be recorded to validate the TD-DFT predictions.

-

Conclusion

The proposed theoretical study of this compound represents a crucial step towards unlocking its full potential in drug discovery and materials science. By employing a rigorous and well-validated computational methodology, we can generate a comprehensive and reliable dataset of its fundamental molecular properties. This in-depth technical guide provides a clear and actionable framework for such an investigation, paving the way for the rational design and application of this promising adamantane derivative.

References

-

CP Lab Safety. This compound, 95% Purity, C12H16O3, 5 grams. [Link]

- Google Patents.

-

PubChem. 1-Adamantyl acetate. [Link]

-

PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

-

Springer. Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. [Link]

-

ACS Omega. DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. [Link]

-

SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

EBSCO. Ketones | Chemistry | Research Starters. [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

Journal of Chemical Theory and Computation. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. [Link]

-

Study.com. Ketone | Definition, Structure & Examples. [Link]

-

ResearchGate. Four-Directional Synthesis of Adamantane Derivatives. [Link]

-

ResearchGate. Synthesis and theoretical analysis of interaction from an adamantane. [Link]

-

YouTube. Ketones - a full summary for A Level Chemistry. [Link]

-

Wikipedia. Adamantane. [Link]

-

PubMed Central. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

Wikipedia. 1-Adamantanecarboxylic acid. [Link]

-

ResearchGate. Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. [Link]

-

MDPI. Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. [Link]

-

ReAgent Chemicals. What Are Ketones in Chemistry?. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 63382-10-5 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-Adamantyl acetate | C12H18O2 | CID 519973 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 4-Oxo-1-adamantyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-1-adamantyl acetate is a unique bifunctional molecule that incorporates the rigid, three-dimensional adamantane cage with a reactive ketone and a labile acetate ester. This structure makes it a valuable intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The inherent stability of the adamantane core provides a robust scaffold, while the ketone and ester moieties offer versatile handles for further chemical modification.[1][2] Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in downstream applications, from early-stage research to GMP manufacturing.

This guide provides a detailed examination of the factors influencing the stability of this compound, proposes potential degradation pathways based on established chemical principles, and offers evidence-based recommendations for its storage and handling. Furthermore, it outlines a systematic approach to stability testing, enabling researchers to proactively assess and mitigate risks associated with its degradation.

Physicochemical Properties and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The adamantane nucleus, a diamondoid hydrocarbon, is exceptionally stable due to its strain-free, chair-like cyclohexane rings.[1] This inherent stability of the carbon framework means that degradation is most likely to occur at the functional groups.

Table 1: Physicochemical Properties of Adamantane Derivatives

| Property | 1-Adamantyl Acetate | Adamantane | 4-Oxoadamantane-1-carboxylic acid |

| Molecular Formula | C₁₂H₁₈O₂ | C₁₀H₁₆ | C₁₁H₁₄O₃ |

| Molecular Weight | 194.27 g/mol | 136.24 g/mol | 194.23 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White to off-white powder |

| Melting Point | 31-32 °C | 270 °C (sublimes) | 148-152 °C |

Data compiled from various sources.

The two key functional groups in this compound are the ketone and the acetate ester. The carbonyl group of the ketone is relatively stable but can be susceptible to reduction or nucleophilic attack under specific conditions. The acetate ester, however, is the more critical moiety concerning stability, as esters are known to be susceptible to hydrolysis.[3]

Potential Degradation Pathways

The primary degradation pathway anticipated for this compound is hydrolysis of the ester linkage. This can be catalyzed by both acid and base.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed to yield 4-oxo-1-adamantanol and acetic acid. The reaction is initiated by protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can undergo saponification, a typically faster and irreversible process, to produce 4-oxo-1-adamantanol and an acetate salt. This reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

The rigid adamantane cage may exert steric hindrance on the ester group, potentially influencing the rate of hydrolysis compared to more flexible acyclic esters. However, without specific kinetic data, this remains a theoretical consideration.

Thermal and Photolytic Degradation

The adamantane core is known for its high thermal stability.[4][5] Significant thermal degradation of the adamantane cage itself is not expected under typical storage and handling conditions. However, elevated temperatures can accelerate the rate of hydrolysis if moisture is present.

While specific photostability data for this compound is unavailable, compounds with carbonyl groups can potentially undergo photochemical reactions. Therefore, exposure to light, particularly UV radiation, should be minimized as a precautionary measure.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the long-term stability and purity of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic degradation. |

| Humidity | Store in a dry environment. Use of desiccants is advised. | To prevent hydrolysis of the ester group.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against potential oxidative degradation, although this is a lower risk. |

| Light | Store in an amber or opaque container. | To protect from potential photolytic degradation. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent ingress of moisture and air. |

Handling Precautions:

-

Handle the compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

In case of spills, clean up promptly using appropriate methods to avoid environmental release.

Stability Testing Protocol: A Proactive Approach

To empirically determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.[3][7][8][9] This involves subjecting the compound to a range of stress conditions to accelerate its degradation.

Forced Degradation Study Design

The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are detectable without completely destroying the sample.[7]

Table 3: Forced Degradation Conditions

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | Dry heat at 80 °C for 48 hours |

| Photolytic | Exposure to UV (254 nm) and visible light for 24 hours |

Note: These are starting conditions and may need to be adjusted based on the observed degradation.

Analytical Methodology

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Step-by-Step HPLC Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Wavelength Selection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.

-

Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution between the parent compound and all degradation products.

-

Method Validation: The final method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

- PubChem. (n.d.). 1-Adamantyl acetate. National Center for Biotechnology Information.

-

Krasnokutskaya, E. A., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(19), 11843. [Link]

- ResearchGate. (n.d.). Stability Relationships in Bicyclic Ketones.

-

Wang, H., et al. (2024). Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. Energy & Fuels, 38(1), 549-560. [Link]

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Rochester Institute of Technology. (n.d.). IPI Storage Guide for Acetate Film.

- Teasdale, A., & Elder, D. (2021). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 45(10), 34-39.

-

Brook, P. R., & Brophy, B. V. (1969). The Stability of the 2-Bicyclo[2.1.0]pentyl Cation and Anion. Chemical Communications (London), (22), 1397-1398. [Link]

-

American Chemical Society. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5367-5372. [Link]

- Separation Science. (n.d.). Analytical Techniques In Stability Testing.

-

YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Nishimura, D. (n.d.). Strategies for the Storage of Cellulose Acetate Film. Topics in Photographic Preservation, 5, 117-127.

- American Chemical Society. (2024). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Organic Letters.

-

The Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

- Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.

- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- ResearchGate. (n.d.). Oxidative functionalization of adamantanes (review).

-

MDPI. (2024). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. Molecules, 29(3), 711. [Link]

- SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.

- Canada.ca. (n.d.). CCI Notes 16/3.

- ICH. (n.d.). Q1A(R2) Guideline.

- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.

- National Institutes of Health. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids.

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]

- YouTube. (n.d.). Chemical Kinetics: Hydrolysis of an ester.

- National Film and Sound Archive of Australia. (n.d.). Storage of cellulose acetate.

- American Chemical Society. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega.

- Clark, J. (2010). Functional Groups In Organic Chemistry.

- MDPI. (n.d.). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces.

- University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.

- Anantakrishnan, S. V. (1949). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 29(4), 270-282.

- ResearchGate. (n.d.). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups.

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 3. onyxipca.com [onyxipca.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resources.culturalheritage.org [resources.culturalheritage.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sgs.com [sgs.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sepscience.com [sepscience.com]

- 11. japsonline.com [japsonline.com]

The Adamantane Scaffold: A Historical Journey from Obscurity to a Cornerstone of Modern Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a tricyclic hydrocarbon with a unique, rigid, and diamondoid structure, has traversed a remarkable path from a theoretical curiosity to a privileged scaffold in medicinal chemistry and a valuable building block in materials science. This in-depth technical guide explores the historical context of adamantane derivative research, tracing its journey from its initial discovery and the synthetic challenges that once rendered it a chemical novelty to the development of efficient synthetic routes that unlocked its vast potential. We will delve into the seminal discoveries of adamantane-based drugs, including the antiviral agent amantadine and the neuroprotective drug memantine, examining the scientific reasoning and, at times, serendipity that propelled their development. Furthermore, this guide will touch upon the historical emergence of adamantane in polymer chemistry, highlighting how its distinct physicochemical properties have been harnessed to create materials with enhanced thermal and mechanical stability. Through a blend of historical narrative, detailed experimental protocols, and mechanistic insights, this guide aims to provide a comprehensive understanding of the enduring legacy and ongoing relevance of adamantane in scientific research.

From Theoretical Postulation to a Tangible Molecule: The Early History of Adamantane

The story of adamantane begins not in a laboratory, but in the realm of theoretical chemistry. In 1924, at a conference, H. Decker first proposed the existence of a C10H16 hydrocarbon with a diamond-like structure, which he named "decaterpene".[1] Despite this early theoretical conception, the actual isolation and synthesis of adamantane proved to be a significant challenge for chemists for several decades.

It wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek.[2] Using fractional distillation, they managed to obtain a few milligrams of the compound, noting its unusually high melting and boiling points.[2] The name "adamantane" was inspired by the similarity of its rigid carbon framework to that of a diamond.[2] However, the natural abundance of adamantane in crude oil is extremely low, ranging from 0.0001% to 0.03%, making extraction an impractical source for substantial research.[1][2]

The first successful, albeit arduous, laboratory synthesis of adamantane was achieved in 1941 by Vladimir Prelog.[1][2] This multi-step synthesis, starting from a precursor known as Meerwein's ester, was a landmark in organic chemistry but was plagued by a very low overall yield of about 0.16%, rendering adamantane a rare and expensive curiosity.[1][2]

The Prelog Synthesis (1941): A Landmark of Perseverance

Prelog's synthesis, while not practical for large-scale production, was a testament to the synthetic prowess of the time. The complexity and low yield of this method underscored the stability of the adamantane cage and the difficulty in constructing it from acyclic or monocyclic precursors.

Experimental Protocol: A Conceptual Overview of Prelog's Synthesis

While the original 1941 publication in Berichte der deutschen chemischen Gesellschaft provides the definitive experimental details, a simplified conceptual workflow is presented below to illustrate the synthetic challenge. The synthesis involved a six-step linear sequence starting from Meerwein's ester.[1]

Figure 1: Conceptual workflow of Prelog's 1941 synthesis of adamantane.

The Schleyer Synthesis: A Paradigm Shift in Adamantane Accessibility

The landscape of adamantane research was dramatically and irreversibly altered in 1957 by Paul von Ragué Schleyer. His discovery of a remarkably efficient Lewis acid-catalyzed rearrangement of dicyclopentadiene to adamantane transformed the once-rare hydrocarbon into a readily available and affordable chemical.[3] This breakthrough was the catalyst that ignited widespread interest in adamantane and its derivatives, paving the way for its exploration in medicinal chemistry and materials science.

The Schleyer Synthesis (1957): A Practical and Scalable Route

Schleyer's method, with yields of 30-40% (and later optimized to over 60%), was a game-changer.[2] The process involves the hydrogenation of dicyclopentadiene to endo-tetrahydrodicyclopentadiene, followed by an aluminum chloride-catalyzed rearrangement to the thermodynamically stable adamantane cage.

Experimental Protocol: Schleyer Synthesis of Adamantane

The following protocol is adapted from the well-established procedure published in Organic Syntheses.

Part A: Hydrogenation of Dicyclopentadiene

-

In a suitable pressure reactor, a solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether is prepared.

-

To this solution, 1.0 g of platinum oxide catalyst is added.

-

The mixture is hydrogenated at an initial pressure of 50 p.s.i. of hydrogen. The reaction is exothermic.

-

After the theoretical amount of hydrogen has been consumed (approximately 4-6 hours), the catalyst is removed by filtration.

-

The ether is removed from the filtrate by distillation.

-

The resulting endo-tetrahydrodicyclopentadiene is then distilled, collecting the fraction boiling at 191–193°C. The yield is typically 96-98%.

Part B: Isomerization to Adamantane

-

In a flask equipped with a magnetic stirrer and an air condenser, 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene is placed.

-

Anhydrous aluminum chloride (40 g) is added to the molten starting material.

-

The reaction mixture is stirred and heated to 150–180°C for 8–12 hours.

-

After cooling, the reaction mixture is quenched by the slow addition of water and then extracted with petroleum ether.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude adamantane is purified by recrystallization from petroleum ether to yield 27-30 g of pure adamantane.

Figure 2: Simplified workflow of the Schleyer synthesis of adamantane.

Table 1: Comparison of Adamantane Synthesis Methods

| Method | Discoverer(s) | Year | Starting Material | Key Reagents | Yield | Significance |

| Isolation | Landa, Machacek, Mzourek | 1933 | Crude Petroleum | Fractional Distillation | <0.03% | First isolation and characterization. |

| First Synthesis | Prelog | 1941 | Meerwein's Ester | Multi-step classical synthesis | ~0.16% | Proof of principle for laboratory synthesis. |

| Rearrangement | Schleyer | 1957 | Dicyclopentadiene | H₂, PtO₂, AlCl₃ | 30-40% (initially) | Made adamantane readily available and affordable. |

The Dawn of Adamantane in Medicinal Chemistry: The Amantadine Story

With a reliable and scalable synthesis of adamantane established, the stage was set for the exploration of its derivatives in various scientific disciplines. It was in the field of medicinal chemistry that adamantane would first make a profound impact, with the discovery of the antiviral properties of 1-aminoadamantane, or amantadine.

The Discovery of Antiviral Activity: A "Hit" in a Random Screen

In the early 1960s, researchers at Du Pont were screening a variety of compounds for antiviral activity. The rationale for testing simple amines was based on the observation that ammonium ions could inhibit the growth of the influenza virus in tissue culture. In 1964, a seminal paper by Davies et al. in Science reported that amantadine exhibited selective and dose-related inhibition of influenza A virus infections in tissue culture, chick embryos, and mice.[4] The original screening likely involved plaque reduction assays, a standard virological technique to assess the ability of a compound to inhibit viral replication.[4]

The initial studies suggested that amantadine's mechanism of action was not virucidal but rather interfered with the penetration of the virus into the host cell.[5] This discovery marked the birth of adamantane-based drug discovery and ushered in a new era of antiviral chemotherapy.

Unraveling the Mechanism: Targeting the M2 Proton Channel

Subsequent research delved deeper into the molecular mechanism of amantadine's antiviral activity. It was discovered that amantadine specifically targets the M2 protein of the influenza A virus.[6] The M2 protein forms a proton-selective ion channel that is crucial for the uncoating of the viral ribonucleoprotein core within the endosome of an infected cell. By blocking this proton channel, amantadine prevents the acidification of the virion interior, thereby inhibiting viral replication.[7][8]

Electrophysiological studies, such as patch-clamp experiments on cells expressing the M2 protein, were instrumental in confirming this mechanism. These studies demonstrated that amantadine could block the proton current mediated by the M2 channel in a dose-dependent manner.[7]

Figure 3: Mechanism of action of amantadine on the influenza A M2 proton channel.

A Serendipitous Turn: Amantadine for Parkinson's Disease

Memantine: A Rational Approach to a Complex Neurological Disease

The success of amantadine spurred further exploration of adamantane derivatives for neurological disorders. This led to the development of memantine, a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.

From an Ineffective Antidiabetic to a Neuroprotective Agent

Interestingly, memantine was first synthesized by Eli Lilly and Company in 1968 and initially investigated as an antidiabetic agent, but it proved to be ineffective for that indication.[10] It was later that its effects on the central nervous system were recognized. Early preclinical studies and eventually clinical trials in Germany in the 1980s explored its potential for treating dementia.[11][12]

A Targeted Mechanism: NMDA Receptor Antagonism

The development of memantine was more rational than the serendipitous discovery of amantadine's anti-Parkinsonian effects. The rationale for its use in Alzheimer's disease is based on the "glutamate excitotoxicity" hypothesis. In Alzheimer's disease, it is thought that excessive glutamate activity leads to chronic overstimulation of N-methyl-D-aspartate (NMDA) receptors, resulting in neuronal damage and death.

Memantine acts as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[10][13] This means it only blocks the channel when it is open, and its relatively fast off-rate prevents interference with normal synaptic transmission. Patch-clamp studies on neurons were crucial in characterizing memantine's specific interaction with the NMDA receptor, demonstrating its voltage-dependent block and its preference for extrasynaptic receptors, which are thought to be more involved in excitotoxicity.[14][15][16]

Figure 4: Mechanism of action of memantine at the NMDA receptor.

Adamantane in Materials Science: A Legacy of Stability and Performance

Beyond its profound impact on medicine, the unique structural and physical properties of adamantane have also made it a valuable component in materials science, particularly in the development of high-performance polymers. The incorporation of the bulky, rigid, and thermally stable adamantane cage into polymer backbones can significantly enhance their physical properties.

The history of adamantane in polymer chemistry is more diffuse than its role in drug discovery, with its use emerging as polymer scientists sought to design materials with improved thermal stability, mechanical strength, and optical properties. Adamantane-containing polymers, such as polyimides, polycarbonates, and polyacrylates, have been synthesized and studied for a variety of applications.[17][18][19][20][21]

The primary rationale for incorporating adamantane into polymers is to increase their glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[22] The rigidity of the adamantane unit restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce the transition to a more mobile state. This leads to polymers with higher operating temperatures and better dimensional stability.[13][23]

Table 2: Influence of Adamantane on Polymer Properties (Illustrative Examples)

| Polymer Type | Adamantane Moiety | Key Property Enhancement | Historical/Potential Application |

| Polyimides | Incorporated into the diamine or dianhydride monomer | Increased glass transition temperature (Tg) up to 440°C, excellent thermal stability, and optical transparency.[17] | Aerospace components, high-temperature adhesives, and optical films. |

| Poly(methyl methacrylate) (PMMA) | As a pendant group on the methacrylate monomer | Improved thermal and mechanical properties, higher refractive index, and lower water absorption compared to standard PMMA.[13] | Advanced optical lenses, photoresists for microelectronics. |

| Polycarbonates | Incorporated into the diol monomer | Enhanced thermal stability and mechanical strength. | High-performance engineering plastics. |

The Enduring Legacy and Future Horizons of Adamantane Research

From its humble beginnings as a theoretical concept and a trace component of crude oil, adamantane has evolved into a cornerstone of modern chemical and biomedical research. The historical journey of adamantane derivative research is a compelling narrative of scientific ingenuity, serendipity, and the profound impact that a single, unique molecular scaffold can have across diverse fields.

The development of the Schleyer synthesis was the pivotal moment that unlocked the potential of adamantane, enabling the discovery of life-changing medicines and the creation of advanced materials. The stories of amantadine and memantine not only highlight the therapeutic value of adamantane derivatives but also serve as powerful examples of different paths to drug discovery – one through a combination of rational screening and serendipity, and the other through a more targeted, mechanism-based approach.

Today, research into adamantane derivatives continues to thrive. New antiviral agents targeting resistant influenza strains are being developed, and the adamantane scaffold is being explored for its potential in treating a wide range of other diseases, including cancer, bacterial infections, and other neurological disorders. In materials science, the quest for polymers with ever-increasing performance continues to drive the synthesis of novel adamantane-containing materials for advanced applications.

The historical context of adamantane research provides a valuable lesson for today's scientists. It underscores the importance of fundamental synthetic chemistry in enabling new discoveries, the power of interdisciplinary research, and the enduring value of keen observation and scientific curiosity. The "diamondoid" legacy of adamantane is a testament to the fact that even the most seemingly obscure molecules can hold the key to significant scientific and technological advancements.

References

-

Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863. [Link]

-

Wikipedia. (n.d.). Adamantane. In Wikipedia. Retrieved January 26, 2024, from [Link]

-

SynArchive. (n.d.). Synthesis of Adamantane by Vladimir Prelog (1941). Retrieved January 26, 2024, from [Link]

-

Pinto, L. H., & Lamb, R. A. (2011). Where does amantadine bind to the influenza virus M2 proton channel?. Viruses, 3(1), 1-3. [Link]

-

Wang, J., Qiu, J. X., & Soto, C. (2011). In vitro and in vivo studies of the anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 55(3), 1189–1196. [Link]

-

Rascol, O., Ferreira, J. J., & Zesiewicz, T. (2021). Amantadine in the treatment of Parkinson's disease and other movement disorders. The Lancet Neurology, 20(12), 1048–1056. [Link]

-

Parsons, C. G., Gruner, R., Rozental, J., Millar, J., & Lodge, D. (1993). Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan). Neuropharmacology, 32(12), 1337–1350. [Link]

-

McShane, R., Areosa Sastre, A., & Minakaran, N. (2019). Memantine for dementia. Cochrane Database of Systematic Reviews, (3). [Link]

-

Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science (New York, N.Y.), 144(3620), 862–863. [Link]

-

Chen, Y., et al. (2018). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Materials Chemistry and Physics, 216, 496-503. [Link]

-

Li, Y., et al. (2017). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry, 8(3), 539-550. [Link]

-

de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2015). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer, 77, 209-217. [Link]

-

Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. The New England journal of medicine, 307(10), 580–584. [Link]

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]

-

Strakova, N., & Kolar, M. (2007). Amantadine: an antiviral and antiparkinsonian agent. Veterinarni medicina, 52(1), 1-10. [Link]

-

ClinicalTrials.gov. (2021). The Use of Memantine for Prevention of Alzheimer's Disease. (NCT05063851). [Link]

-

American Chemical Society. (1996). Adamantane-Containing Polymers. In ACS Symposium Series (Vol. 637, pp. 2–15). [Link]

-

Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. Proceedings of the National Academy of Sciences of the United States of America, 107(10), 4481–4486. [Link]

-

Xia, P., Chen, H. S., Zhang, D., & Lipton, S. A. (2010). Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(33), 11246–11250. [Link]

-

Hubsher, G. (2012). Smarter than AI: A Commentary on Serendipitous Drug Discovery. UBC Medical Journal, 3(2), 24-25. [Link]

-

Ghysels, A., et al. (2016). Conformational Response of Influenza A M2 Transmembrane Domain to Amantadine Drug Binding at Low pH (pH 5.5). Frontiers in Physiology, 7, 308. [Link]

-

Gauthier, S., & Wirth, Y. (2008). Memantine: efficacy and safety in mild-to-severe Alzheimer's disease. Expert opinion on drug safety, 7(6), 789–796. [Link]

-

ResearchGate. (n.d.). New aromatic polyamides and polyimides having an adamantane bulky group. Retrieved January 26, 2024, from [Link]

-

Obrero, J. M., et al. (2022). Electric and optical characterization of the adamantane films. ACS Applied Materials & Interfaces, 14(38), 43813-43821. [Link]

-

ResearchGate. (n.d.). IC50 values for the inhibition of viral influenza A (H1N1) neuraminidase (H1N1-NA) and bacterial Vibrio cholerae neuraminidase (VCNA) by flavan-3-ols. Retrieved January 26, 2024, from [Link]

-

ResearchGate. (n.d.). Figure 4. Dependence of the glass transition temperature (T g ) on the M.... Retrieved January 26, 2024, from [Link]

-

Glasgow, N. G., et al. (2022). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. [Link]

-

Fessel, J. (2000). The Coincidental finding: has it happened again?. The Permanente journal, 4(3), 83. [Link]

-

DeGrado, W. F., et al. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Biochemistry, 47(46), 12120–12130. [Link]

-

Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers. Retrieved January 26, 2024, from [Link]

-

Orgogozo, J. M., Rigaud, A. S., Stöffler, A., Möbius, H. J., & Forette, F. (2002). Efficacy and safety of memantine in patients with mild to moderate vascular dementia: a randomized, placebo-controlled trial (MMM 300). Stroke, 33(7), 1834–1839. [Link]

-

Zaraket, H., et al. (2010). Amantadine-resistant influenza A (H3N2) viruses in Iran. Frontiers in Bioscience (Scholar Edition), 2(1), 15-19. [Link]

-

Hoffmann, C. E., Neumayer, E. M., Haff, R. F., & Goldsby, R. A. (1965). Mode of action of the antiviral activity of amantadine in tissue culture. Journal of bacteriology, 90(3), 623–628. [Link]

-

Hubsher, G. (2012). How Amantadine Went From a Flu Drug to a Parkinson's Drug. Norman Fixel Institute for Neurological Diseases. [Link]

-

Parsons, C. G., et al. (1997). Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells. British journal of pharmacology, 120(7), 1165–1173. [Link]

-

Goncharova, E. A., & Shabalina, E. V. (2020). On the Use of Polymer-Based Composites for the Creation of Optical Sensors: A Review. Polymers, 12(11), 2697. [Link]

-

ClinicalTrials.gov. (2014). Efficacy and Safety of Amantadine Hydrochloride (HCl) ER Tablets to Treat Parkinson's Disease Patients With LID. (NCT02153645). [Link]

-

Pielak, R. M., & Chou, J. J. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Proceedings of the National Academy of Sciences of the United States of America, 105(32), 10967–10972. [Link]

-

Alzheimer's News Today. (2018, August 17). In Alzheimer's, Early Treatment with Memantine May Stop Disease Progression. [Link]

-

Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Shiraki, K., & Kozai, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977–981. [Link]

-

Liu, Y., et al. (2021). Glass Transition Behavior of Wet Polymers. Polymers, 13(3), 446. [Link]

-

Popiołek, Ł., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 12(19), 9637. [Link]

-

Frankiewicz, T., & Parsons, C. G. (1999). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Neuropharmacology, 38(9), 1339–1347. [Link]

-

Pichugin, A. M., et al. (2022). Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. Polymers, 14(19), 4099. [Link]

-

Webert, C., et al. (2022). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 13(21), 6211-6240. [Link]

-

Georgiev, G., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 28(13), 5083. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. Amantadine in the treatment of Parkinson's disease and other movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of Action of the Antiviral Activity of Amantadine in Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 7. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smarter than AI: A Commentary on Serendipitous Drug Discovery - UBC [ubc.com]

- 10. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Memantine as a treatment for dementia | Cochrane [cochrane.org]

- 13. researchgate.net [researchgate.net]

- 14. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. protolabs.com [protolabs.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

4-Oxo-1-adamantyl Acetate: A Versatile Intermediate for Advanced Synthesis

Introduction: The Adamantane Cage in Modern Chemistry

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has captivated chemists for its unique structural properties and its significant impact on the bioactivity of molecules. Its three-dimensional, diamondoid structure imparts a high degree of lipophilicity and metabolic stability, making it a privileged motif in drug discovery and materials science.[1][2] Among the vast array of functionalized adamantanes, 4-oxo-1-adamantyl acetate stands out as a particularly valuable synthetic intermediate. This bifunctional molecule, featuring a ketone at a secondary bridgehead position and an acetate group at a tertiary bridgehead, offers orthogonal reactivity that can be exploited for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, expected to be a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

| Boiling Point | Not available |